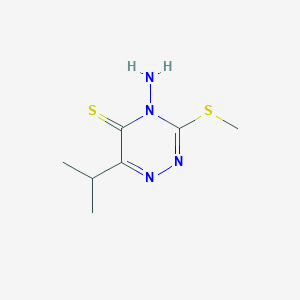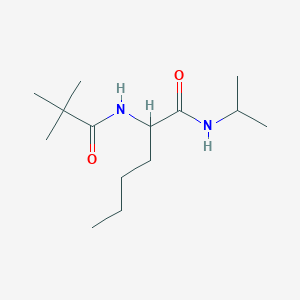
N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylpropanoyl group and a propan-2-yl group attached to a norleucinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide typically involves the following steps:
Formation of the Norleucinamide Backbone: The initial step involves the preparation of the norleucinamide backbone through the reaction of norleucine with an appropriate amine under controlled conditions.
Introduction of the Dimethylpropanoyl Group: The dimethylpropanoyl group is introduced via an acylation reaction using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Attachment of the Propan-2-yl Group: The final step involves the alkylation of the amide nitrogen with a propan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of N2-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide nitrogen can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amides and amines.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
- N-(2,2-Dimethylpropanoyl)alanyl chloride
- N-[(2,2-Dimethylpropanoyl)sulfanyl]benzamide
Uniqueness
N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylpropanoyl group and a propan-2-yl group attached to a norleucinamide backbone differentiates it from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
61476-24-2 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-propan-2-ylhexanamide |
InChI |
InChI=1S/C14H28N2O2/c1-7-8-9-11(12(17)15-10(2)3)16-13(18)14(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
YOSDXQRIFCGVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC(C)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14570828.png)
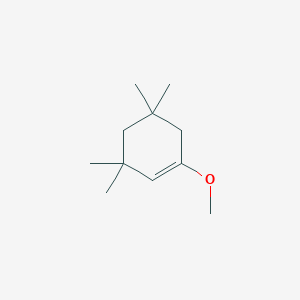
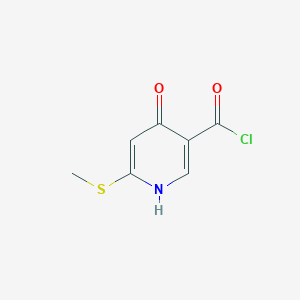
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
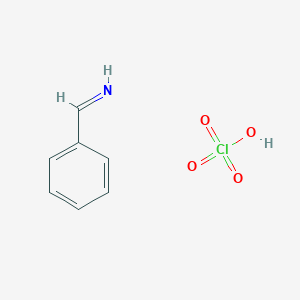
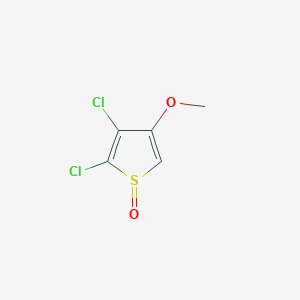
![2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14570866.png)
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)
![N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine](/img/structure/B14570874.png)
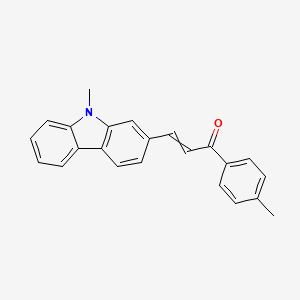
![N-{4-[Cyano(4-methoxyphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14570887.png)
![3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14570892.png)
![N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14570899.png)
